N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. Key structural elements include:
- 5-isopentyl substituent: A branched C5 alkyl chain at position 5, enhancing lipophilicity.
- 3,3-dimethyl groups: Methyl substituents at position 3, introducing steric constraints.
- 2,6-dimethoxybenzamide: A para-substituted benzamide with electron-donating methoxy groups at positions 2 and 4.
The oxazepine scaffold is pharmacologically relevant, often associated with central nervous system (CNS) activity or protease inhibition. The compound’s structural complexity necessitates comparisons with analogs to elucidate structure-activity relationships (SAR) .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)12-13-27-18-11-10-17(14-21(18)32-15-25(3,4)24(27)29)26-23(28)22-19(30-5)8-7-9-20(22)31-6/h7-11,14,16H,12-13,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZVKESWLZZSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[b][1,4]oxazepine ring and the subsequent attachment of the dimethoxybenzamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Its chemical properties may make it suitable for use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Structural Analogs with Modified Alkyl Chains and Benzamide Substituents
Key Analog : N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide
- Core Structure : Identical benzo[b][1,4]oxazepine backbone.
- Differences :
- R1 (Alkyl) : Isobutyl (C4, branched) vs. isopentyl (C5, branched) in the target compound.
- R2 (Benzamide) : 2-Trifluoromethyl (electron-withdrawing) vs. 2,6-dimethoxy (electron-donating).
Implications :
- The 2,6-dimethoxybenzamide group may enhance solubility compared to the trifluoromethyl analog, which is more hydrophobic.
Heterocyclic Variants: Thiazepine Analogs
Key Analogs : 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 5-cyclopentyl, 5-pentyl derivatives)
- Core Structure : Benzo[f][1,4]thiazepine (sulfur at position 1 vs. oxygen in oxazepines).
- Synthesis : Prepared via modified Pictet-Spengler reaction (16 hours, yielding yellow oils/gels).
- Key Spectral Data :
- 1H-NMR : Alkyl protons (δ 1.2–1.8 ppm) and aromatic protons (δ 6.7–7.3 ppm).
- IR : C=N/C-O stretches at 1600–1650 cm⁻¹.
Implications :
- Sulfur’s lower electronegativity vs.
- Thiazepines’ synthetic routes (e.g., reaction time, yield) may differ from oxazepines due to heteroatom reactivity.
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide is a complex organic compound that has attracted interest due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes multiple functional groups. Its chemical formula is with a molecular weight of 460.59 g/mol. The structural complexity is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O5 |
| Molecular Weight | 460.59 g/mol |
| CAS Number | 922005-59-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that derivatives of oxazepin compounds exhibit significant antimicrobial properties. A study evaluating various synthesized compounds found that similar structures demonstrated effective inhibition against multiple bacterial strains.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The compound's structure suggests potential activity in scavenging free radicals. In vitro studies have shown that benzamide derivatives can exhibit notable antioxidant effects.
Anti-inflammatory Activity
Compounds with similar oxazepin frameworks have been reported to possess anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Antioxidant Evaluation :
- Anti-inflammatory Mechanisms :
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
